Methionylpuromycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

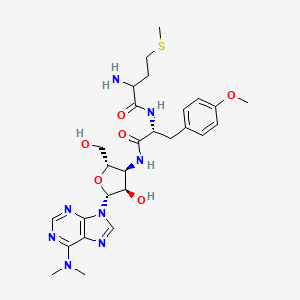

Methionylpuromycin, also known as this compound, is a useful research compound. Its molecular formula is C27H38N8O6S and its molecular weight is 602.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Measurement of Protein Synthesis Rates

- Methionylpuromycin is used to measure global protein synthesis rates in cultured cells and organisms. The incorporation of this compound into nascent polypeptides allows researchers to quantify translation activity accurately.

- Case Study : In a study involving mouse embryonic fibroblasts (MEFs), the addition of this compound allowed for the assessment of elongation rates by comparing puromycylated peptides before and after treatment with translation inhibitors .

-

Visualization of Translating Ribosomes

- The compound enables visualization of translating ribosomes through immunofluorescence microscopy. By tagging newly synthesized proteins with this compound, researchers can observe localization and dynamics within cells.

- Data Table :

-

Studying Protein-Protein Interactions

- This compound can facilitate the study of protein-protein interactions by allowing the labeling of specific proteins at their C-terminus. This application is crucial for understanding complex cellular processes and signaling pathways.

- Case Study : A study demonstrated that this compound could bond specifically to full-length proteins, enabling the analysis of interaction networks in cellular environments .

-

Investigating Translation Inhibition Mechanisms

- Researchers have employed this compound to investigate the mechanisms by which various compounds inhibit translation. This includes studying competitive inhibition effects with other antibiotics like pactamycin.

- Data Table :

-

Applications in Disease Models

- This compound has been utilized in disease models to assess dysregulation in protein synthesis associated with conditions such as cancer and neurodegenerative diseases.

- Case Study : In models of neurodegeneration, this compound was used to evaluate changes in protein synthesis rates which correlated with disease progression .

Propiedades

Número CAS |

6042-08-6 |

|---|---|

Fórmula molecular |

C27H38N8O6S |

Peso molecular |

602.7 g/mol |

Nombre IUPAC |

2-amino-N-[(2R)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C27H38N8O6S/c1-34(2)23-21-24(30-13-29-23)35(14-31-21)27-22(37)20(19(12-36)41-27)33-26(39)18(32-25(38)17(28)9-10-42-4)11-15-5-7-16(40-3)8-6-15/h5-8,13-14,17-20,22,27,36-37H,9-12,28H2,1-4H3,(H,32,38)(H,33,39)/t17?,18-,19-,20-,22-,27-/m1/s1 |

Clave InChI |

UYAHFTFMNYDBLZ-QYUSSEQMSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |

SMILES isomérico |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@@H](CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |

SMILES canónico |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(CCSC)N)O |

Sinónimos |

Met-Pur methionylpuromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.